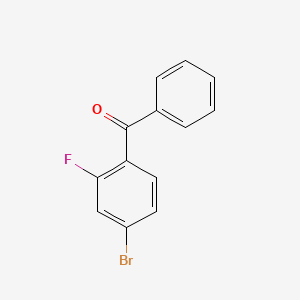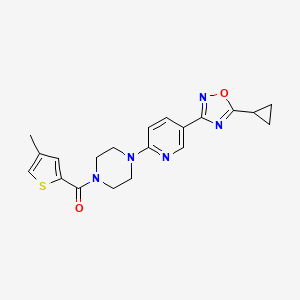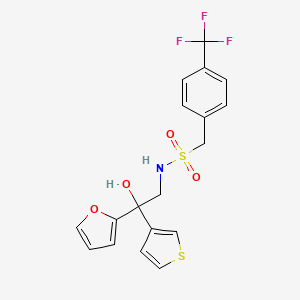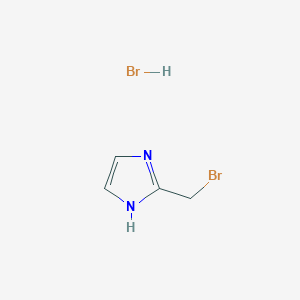
(4-Bromo-2-fluorophenyl)(phenyl)methanone
Vue d'ensemble
Description
(4-Bromo-2-fluorophenyl)(phenyl)methanone is an aromatic ketone with the molecular formula C13H8BrFO. This compound is characterized by the presence of a bromine atom at the 4-position and a fluorine atom at the 2-position on the phenyl ring, along with a phenyl group attached to the carbonyl carbon. It is a significant intermediate in organic synthesis and has various applications in pharmaceutical and chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-2-fluorophenyl)(phenyl)methanone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-bromo-2-fluorobenzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale operations. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby enhancing the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: (4-Bromo-2-fluorophenyl)(phenyl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed:
Substitution: Formation of substituted derivatives such as (4-amino-2-fluorophenyl)(phenyl)methanone.
Reduction: Formation of (4-bromo-2-fluorophenyl)(phenyl)methanol.
Oxidation: Formation of (4-bromo-2-fluorophenyl)(phenyl)carboxylic acid.
Applications De Recherche Scientifique
(4-Bromo-2-fluorophenyl)(phenyl)methanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a building block in material science.
Mécanisme D'action
The mechanism of action of (4-Bromo-2-fluorophenyl)(phenyl)methanone is primarily related to its ability to interact with biological targets through its functional groups. The carbonyl group can form hydrogen bonds with active sites of enzymes or receptors, while the bromine and fluorine atoms can participate in halogen bonding, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
(4-Bromo-2-chlorophenyl)(phenyl)methanone: Similar structure but with a chlorine atom instead of fluorine.
(4-Fluoro-2-bromophenyl)(phenyl)methanone: Similar structure but with the positions of bromine and fluorine swapped.
(4-Bromo-2-methylphenyl)(phenyl)methanone: Similar structure but with a methyl group instead of fluorine.
Uniqueness: (4-Bromo-2-fluorophenyl)(phenyl)methanone is unique due to the specific electronic and steric effects imparted by the bromine and fluorine atoms. These effects influence the compound’s reactivity and interaction with biological targets, making it a valuable intermediate in the synthesis of specialized pharmaceuticals and fine chemicals.
Propriétés
IUPAC Name |
(4-bromo-2-fluorophenyl)-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrFO/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQRGFYWKQXNBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1-(naphthalene-2-sulfinyl)-1H-pyrazole](/img/structure/B2563474.png)
![1-[1-methyl-3-(oxan-4-yl)-1H-pyrazol-5-yl]ethan-1-one](/img/structure/B2563475.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(3-cyano-6-ethylquinolin-4-yl)piperidine-4-carboxamide](/img/structure/B2563478.png)
![2-Bromo-N-[cyano-(2-methoxyphenyl)methyl]benzamide](/img/structure/B2563479.png)
![[1-(Methylsulfonyl)piperidin-3-yl]methylamine hydrochloride](/img/structure/B2563480.png)
![Methyl 6-acetyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2563481.png)
![5-(cinnamylthio)-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2563483.png)


![methyl 2-benzamido-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2563486.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2563488.png)
